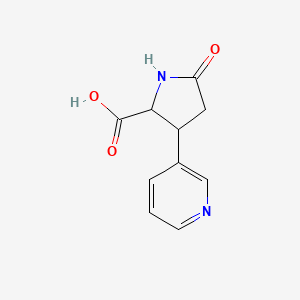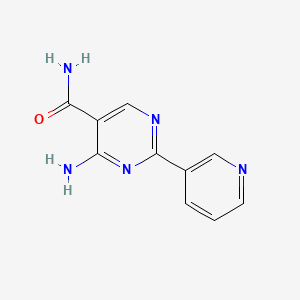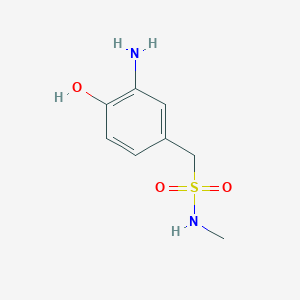
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
Descripción general
Descripción
1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride (BPMP), is a synthetic compound that has been studied for its potential biochemical and physiological effects in laboratory experiments. BPMP is a member of the pyrrolidine family of compounds and is a derivative of pyrrolidine-2-carboxylic acid. BPMP has been used in a variety of research studies, including those involving drug metabolism, cell signaling, and gene expression.
Aplicaciones Científicas De Investigación
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has been studied for its potential biochemical and physiological effects in laboratory experiments. (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has been used in research studies involving drug metabolism, cell signaling, and gene expression. In addition, (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has been used to study the effects of oxidative stress on cells and to investigate the role of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride in apoptosis. (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has also been used to study the effects of inflammation on cells and to investigate the role of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride in the regulation of cell death.
Mecanismo De Acción
The mechanism of action of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is not yet fully understood. However, it is believed that (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride can interact with cell membranes and cell signaling pathways to modulate the activity of enzymes involved in drug metabolism and gene expression. (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has also been shown to interact with proteins involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects in laboratory experiments. (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has been shown to modulate the activity of enzymes involved in drug metabolism and gene expression. (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has also been shown to interact with proteins involved in apoptosis, inflammation, and oxidative stress. In addition, (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has been shown to inhibit the growth of certain types of cancer cells and to increase the sensitivity of cells to certain types of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride in laboratory experiments has several advantages. First, (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is relatively easy to synthesize in the laboratory and is relatively stable in solution. Second, (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects in laboratory experiments. Third, (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is relatively non-toxic and can be used in a variety of experiments.
However, there are also some limitations to the use of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride in laboratory experiments. First, the mechanism of action of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is not yet fully understood, so the effects of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride on cells may not be fully understood. Second, the effects of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride on cells are not always consistent, so the results of experiments using (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride may not always be reliable. Finally, (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride may interact with other compounds in solution, so the results of experiments using (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride may be affected by the presence of other compounds.
Direcciones Futuras
The potential applications of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride in laboratory experiments are vast. Future research should focus on understanding the mechanism of action of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride on cells and the effects of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride on different types of cells. In addition, future research should focus on the development of new methods for synthesizing (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride and for measuring the effects of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride on cells. Finally, future research should focus on the development of novel applications of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride in laboratory experiments.
Propiedades
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-2-8(14)4-11;;/h5-6,8H,1-4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEFIBQULKCILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=N2)Br)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1473913.png)


![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1473922.png)
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B1473924.png)

![2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473926.png)
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1473928.png)
![4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473929.png)


![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B1473933.png)

